

Physicochemical Properties of 3-Difluoromethylpiperidine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Difluoromethylpiperidine hydrochloride

Cat. No.: B3419387

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern drug discovery. The difluoromethyl group, in particular, offers a nuanced approach to modulating the physicochemical and pharmacological properties of lead compounds. **3-Difluoromethylpiperidine hydrochloride** has emerged as a valuable building block, combining the prevalent piperidine motif with the advantageous properties of the difluoromethyl group. This guide provides a comprehensive technical overview of the core physicochemical properties of **3-Difluoromethylpiperidine hydrochloride**, detailing experimental protocols for its characterization and discussing the implications of these properties for drug development.

Introduction: The Strategic Advantage of the Difluoromethyl Group

In the quest for novel therapeutics, the ability to fine-tune a molecule's properties is paramount. The difluoromethyl (-CHF₂) group has gained significant traction as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.^{[1][2][3]} Its introduction into a molecule can enhance metabolic stability, improve membrane permeability, and increase binding affinity.^{[1][2]} The acidic proton of the -CHF₂ group can also participate in weak hydrogen bonding, further

influencing a compound's biological profile.^[1] When appended to the piperidine ring, a common scaffold in numerous pharmaceuticals, the resulting **3-Difluoromethylpiperidine hydrochloride** becomes a highly valuable synthon for medicinal chemists.

Core Molecular and Physical Properties

A thorough understanding of the fundamental molecular and physical properties of **3-Difluoromethylpiperidine hydrochloride** is the bedrock of its application in research and development.

Table 1: Fundamental Properties of **3-Difluoromethylpiperidine Hydrochloride**

Property	Value	Reference(s)
CAS Number	1427455-16-0	[4][5][6]
Molecular Formula	C ₆ H ₁₂ ClF ₂ N	[4][6]
Molecular Weight	171.62 g/mol	[4][5][6]
Appearance	Cream/beige powder	[7]
Purity	Typically >95%	[5][8]
Storage	Sealed in a dry environment at room temperature	[9]

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of **3-Difluoromethylpiperidine hydrochloride** requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for detailed structural analysis.

- ¹H NMR: The proton spectrum will provide information on the protons of the piperidine ring. The proton of the difluoromethyl group will exhibit a characteristic signal due to coupling with

the two fluorine atoms.

- ^{13}C NMR: The carbon spectrum will show the signals for the piperidine carbons and a distinctive signal for the difluoromethyl carbon, split into a triplet by the two fluorine atoms.
- ^{19}F NMR: This is a crucial technique for confirming the presence of the fluorine atoms and can be used as a probe in deuterium-free environments.[\[7\]](#)

Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D_2O , CD_3OD , or DMSO-d_6).
- Data Acquisition: Utilize a high-field NMR spectrometer (≥ 400 MHz) to acquire ^1H , ^{13}C , and ^{19}F NMR spectra.
- Data Analysis: Process the spectra and assign the observed signals to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide fragmentation data to support the structure.

- Technique: Electrospray ionization (ESI) is well-suited for this polar compound.
- Expected Ion: The primary ion observed in the positive mode will be the protonated free base $[\text{M}+\text{H}]^+$.

Protocol: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the spectrum in positive ion mode.

- Data Analysis: Identify the molecular ion peak and compare it to the calculated molecular weight of the free base.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The formation of the hydrochloride salt can be evidenced by the appearance of an N-H⁺ stretching band.[10] [11]

Protocol: IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

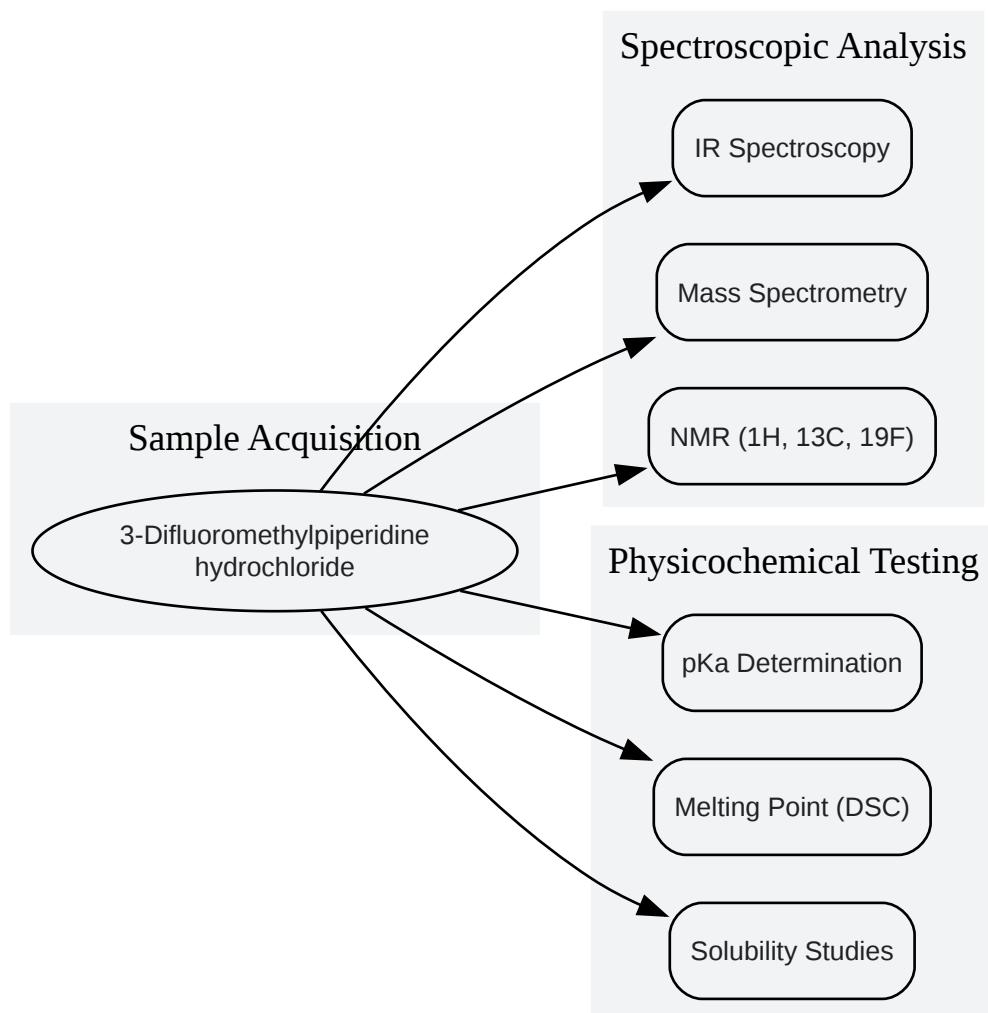
Physicochemical Properties and Their Implications

The physicochemical properties of **3-Difluoromethylpiperidine hydrochloride** are critical for its handling, formulation, and ultimately, its in vivo behavior.

Solubility

As a hydrochloride salt, **3-Difluoromethylpiperidine hydrochloride** is expected to be freely soluble in water and other polar solvents.[12] This is a crucial property for many pharmaceutical formulations.

Melting Point


The melting point is a key indicator of purity. For the related compound 3,3-Difluoropiperidine hydrochloride, the melting point is in the range of 243-247 °C.[7] The melting point of **3-Difluoromethylpiperidine hydrochloride** can be determined using Differential Scanning Calorimetry (DSC).[11]

pKa

The pKa of the piperidine nitrogen will dictate the ionization state of the molecule at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. The pKa can be determined by potentiometric titration.

Experimental Workflows and Data Visualization

A systematic approach to the characterization of **3-Difluoromethylpiperidine hydrochloride** is essential for obtaining reliable and reproducible data.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the comprehensive physicochemical characterization of **3-Difluoromethylpiperidine hydrochloride**.

Applications in Drug Discovery and Development

The unique properties of **3-Difluoromethylpiperidine hydrochloride** make it an attractive building block for the synthesis of novel drug candidates.^[13] Its incorporation can lead to compounds with improved potency and pharmacokinetic profiles. For instance, the related 3,3-difluoropiperidine hydrochloride has been shown to enhance the potency of an apelin receptor agonist.^[7]

Conclusion

3-Difluoromethylpiperidine hydrochloride is a valuable and versatile building block for medicinal chemistry. A thorough understanding and characterization of its physicochemical properties are essential for its effective utilization in drug discovery and development. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Difluoromethylpiperidine hydrochloride - CAS:1427455-16-0 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]
- 5. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. chemshuttle.com [chemshuttle.com]

- 9. 3-Difluoromethylpiperidine hydrochloride - CAS:1427455-16-0 - Sunway Pharm Ltd [3wpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- To cite this document: BenchChem. [Physicochemical Properties of 3-Difluoromethylpiperidine Hydrochloride: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3419387#physicochemical-properties-of-3-difluoromethylpiperidine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com